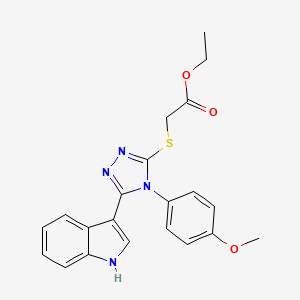

ethyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an indole moiety at position 5, a 4-methoxyphenyl group at position 4, and a thioacetate ester at position 2. The thioacetate ester introduces a reactive handle for further functionalization.

Properties

IUPAC Name |

ethyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-3-28-19(26)13-29-21-24-23-20(17-12-22-18-7-5-4-6-16(17)18)25(21)14-8-10-15(27-2)11-9-14/h4-12,22H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQWEGBLTPAKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Indole Derivative Preparation: The indole moiety is often prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling Reactions: The indole and triazole derivatives are then coupled using a thiol-ene reaction, where a thiol group from the triazole reacts with an alkene or alkyne group from the indole derivative.

Esterification: Finally, the ethyl ester group is introduced through esterification reactions involving ethanol and appropriate carboxylic acid derivatives under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and methoxyphenyl moieties, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrotriazole compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Material Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects.

Pathways Involved: The pathways affected by this compound include those involved in cell proliferation, apoptosis, and inflammation. Its interaction with these pathways can lead to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4H-1,2,4-triazole derivatives, which are widely studied for their pharmacological properties. Below is a comparative analysis with structurally similar compounds:

Key Observations:

Substituent Impact on Activity: The indole group in the target compound may enhance antifungal activity, as indole derivatives are known for interactions with fungal cytochrome P450 enzymes . Bromo and naphthyl substituents (e.g., compound 1j) improve URAT1 inhibition, likely due to enhanced hydrophobic interactions with the transporter . Fluorobenzyl groups (e.g., 5q) increase antibacterial potency, possibly by improving membrane permeability .

Synthetic Efficiency :

- Yields for triazole derivatives range from 65% to 86%, depending on substituent complexity. The use of InCl₃ as a catalyst in thiol-alkylation reactions improves yields to >80% .

Physicochemical Properties :

- The 4-methoxyphenyl group in the target compound and 6u enhances metabolic stability compared to unsubstituted phenyl analogues .

- Thioacetate esters (e.g., target compound and 14) exhibit higher solubility than methylthio or benzylthio derivatives due to ester hydrolysis in aqueous media .

Research Findings and Data

Antifungal Activity (Hypothesized for Target Compound)

While direct data for the target compound is unavailable, structurally related compounds with indole and 4-methoxyphenyl groups (e.g., 1-(4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-...) show antifungal activity against Candida albicans (MIC = 16 µg/mL) . This suggests the target compound may share similar mechanisms, such as disrupting fungal cell wall biosynthesis.

Stability and Degradation

Triazole derivatives with morpholinium counterions (e.g., morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) undergo hydrolysis under acidic conditions, forming degradation products like pyridine-4-carbohydrazide . The ethyl ester in the target compound may offer better stability than sodium or morpholinium salts under physiological pH.

Biological Activity

Ethyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions. The general synthetic route includes:

- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Thioether Formation : The introduction of the thioether linkage is achieved via nucleophilic substitution reactions.

- Esterification : The final step involves the esterification of the acid with ethanol to yield the desired ethyl ester.

The compound's structure features a triazole ring and an indole moiety, which are significant for its biological activity.

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that it exhibits cytotoxic effects on liver carcinoma cells (HepG2), with IC50 values indicating significant potency.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Induction of apoptosis |

| MCF7 | 15 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation.

- Inhibition of Angiogenesis : this compound has shown potential in inhibiting angiogenesis by downregulating vascular endothelial growth factor (VEGF).

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on HepG2 Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a 70% reduction in cell viability at an IC50 of 10 µM over 48 hours .

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. Tumor size reduction was observed after 14 days of treatment, indicating its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are most effective for preparing ethyl 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

The compound is synthesized via condensation of 5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in an alkaline medium (e.g., NaOH/ethanol). Reaction conditions (e.g., equimolar ratios, heating at 60–80°C for 4–6 hours) are critical for high yields. Post-synthesis purification involves recrystallization from ethanol to remove unreacted starting materials and byproducts .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation employs:

Q. What physicochemical properties are critical for handling and storage?

The compound is typically a crystalline solid with:

- Solubility : High in DMSO, moderate in ethanol, low in water.

- Stability : Degrades under prolonged UV exposure or acidic/basic conditions. Store at –20°C in inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of antimicrobial activity in this triazole derivative?

SAR studies suggest:

- The 4-methoxyphenyl group enhances lipophilicity, improving membrane penetration.

- The indole moiety contributes to π-π stacking with microbial enzyme targets (e.g., CYP51 in fungi).

- Thioacetate esterification balances solubility and bioavailability. Comparative assays with analogs (e.g., replacing indole with furan) show reduced activity, highlighting the indole’s role .

Q. What experimental strategies resolve contradictions in degradation studies (e.g., mass balance vs. detected impurities)?

Use HPLC-DAD/MS to track degradation pathways under stress conditions (e.g., heat, light). For example:

Q. How do metal coordination complexes of this compound affect its biological activity?

Salts with Zn²⁺ or Cu²⁺ ions show enhanced antifungal activity (e.g., lower MIC against Candida albicans). Synthesis involves reacting the free acid form (post-ester hydrolysis) with metal sulfates in aqueous NaOH. Chelation improves stability and membrane targeting .

Q. What computational approaches predict acute toxicity and guide preclinical safety assessments?

Use QSAR models (e.g., TOPKAT, Derek Nexus) to predict:

- LD₅₀ values based on logP, molecular weight, and electrophilic substituents.

- Metabolic liabilities (e.g., esterase-mediated hydrolysis rates). Experimental validation via in vitro hepatocyte assays is recommended .

Methodological Challenges and Solutions

Q. How can solubility limitations in biological assays be addressed?

- Use DMSO stock solutions (≤1% v/v) to avoid solvent toxicity.

- Prepare nanoparticle formulations (e.g., PEG-PLGA encapsulation) for in vivo studies to enhance bioavailability .

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.